Propionylshikonin

概要

説明

Propionylshikonin is a naturally occurring naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant belonging to the Boraginaceae family . This compound is known for its vibrant red pigment and has been traditionally used in oriental medicine for its antibacterial, anti-inflammatory, and antipyretic properties . This compound is one of the many shikonin derivatives that have shown significant biological activities, including antitumor and cytotoxic effects .

準備方法

Synthetic Routes and Reaction Conditions: Propionylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with propionic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by its chemical modification. The roots are first dried and ground, then extracted with organic solvents such as hexane or chloroform . The extract is then subjected to column chromatography to isolate shikonin, which is subsequently acylated to produce this compound .

化学反応の分析

Types of Reactions: Propionylshikonin undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted propionylshikonin's role as an inhibitor of the CREB-binding protein (CREBBP) bromodomain, which is implicated in various cancers. Research involving molecular dynamics simulations and binding energy calculations has shown that this compound demonstrates stronger binding affinity to CREBBP compared to other derivatives like acetylshikonin. This finding suggests its potential as a lead compound in the design of selective inhibitors for cancer therapeutics .

Case Study: CREBBP Inhibition

- Objective: To evaluate this compound's binding efficacy to CREBBP.

- Methodology: Utilized molecular dynamics simulations and QM/MM calculations.

- Findings: this compound exhibited enhanced stability and binding interactions with key residues at the active site of CREBBP, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Studies indicate its effectiveness against Candida albicans, Streptococcus pneumoniae, and other bacterial strains implicated in serious infections.

Case Study: Antifungal Activity

- Objective: Assess the antifungal effects of this compound on C. albicans.

- Methodology: Evaluated through in vitro assays measuring growth inhibition.

- Findings: this compound significantly inhibited C. albicans growth by inducing oxidative stress and disrupting mitochondrial function, making it a promising candidate for antifungal treatments .

Wound Healing Properties

The compound has been studied for its wound healing capabilities, particularly in enhancing tissue regeneration and reducing inflammation.

Case Study: Wound Healing Efficacy

- Objective: Investigate the impact of this compound on wound healing in animal models.

- Methodology: Employed incision and excision wound models to assess healing rates.

- Findings: this compound promoted granulation tissue formation and accelerated wound contraction rates, demonstrating its utility in dermatological applications .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation.

Case Study: Inflammatory Response Modulation

- Objective: Examine the anti-inflammatory effects of this compound on macrophages.

- Methodology: Analyzed cytokine production and signaling pathway activation.

- Findings: The compound significantly reduced pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Summary Table of Applications

作用機序

Propionylshikonin exerts its effects through several mechanisms:

Inhibition of DNA Topoisomerase-I: This enzyme is crucial for DNA replication and transcription.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

類似化合物との比較

Propionylshikonin is part of a family of shikonin derivatives, which include:

- Shikonin

- Acetylshikonin

- Isobutylshikonin

- Deoxyshikonin

- Isovalerylshikonin

Uniqueness: this compound is unique due to its specific acyl group (propionyl) attached to the shikonin core structure. This modification enhances its biological activity, particularly its inhibitory effects on DNA topoisomerase-I . Compared to other shikonin derivatives, this compound has shown stronger antitumor and cytotoxic activities .

生物活性

Propionylshikonin, a derivative of shikonin, is a naturally occurring compound found in the roots of plants from the Boraginaceae family, particularly Alkanna tinctoria. This compound has garnered significant attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

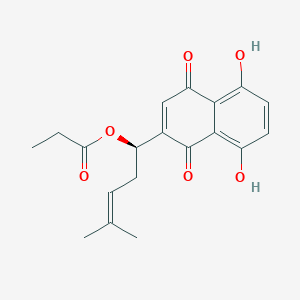

Chemical Structure and Properties

This compound belongs to the class of naphthoquinones, characterized by a hydroxynaphthoquinone structure. Its chemical formula is , and it features a propionyl group that enhances its solubility and biological activity compared to other shikonin derivatives.

Biological Activities

1. Antiviral Activity

this compound has demonstrated effective antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In laboratory settings, it inhibited TMV replication, suggesting potential applications in agricultural biotechnology for protecting crops from viral infections .

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while also demonstrating antifungal activity against species like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as low as 15.6 µg/mL, indicating potent antibacterial properties .

3. Anti-inflammatory Effects

this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions . In vitro studies have shown that it can reduce inflammation in human fibroblast cells stimulated by lipopolysaccharides (LPS) by downregulating the expression of inflammatory mediators .

4. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It induces apoptosis (programmed cell death) in prostate cancer cells through the intrinsic pathway involving caspase activation and modulation of Bcl-2 family proteins . Additionally, this compound has been shown to inhibit cell proliferation in colon cancer cells by disrupting cell cycle progression .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Pathways: this compound modulates key signaling pathways involved in inflammation and cancer progression, including the NF-kB and PI3K/Akt pathways .

- Reactive Oxygen Species (ROS) Generation: It increases ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

- Enzyme Inhibition: this compound inhibits various enzymes involved in inflammation and tumor progression, contributing to its therapeutic effects .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

A study conducted on prostate cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The compound induced apoptosis through caspase activation and altered expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis .

特性

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBQFLWCDFTEQG-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936681 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162283-70-7 | |

| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。